3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a pyridin-2-ylmethyl group through a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the benzylsulfamoyl phenyl intermediate. This intermediate is then reacted with pyridin-2-ylmethylamine under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tropicamide: A compound with a similar structure, used as an anticholinergic agent in ophthalmology.
Sulfonamide derivatives: Compounds with a sulfonamide group, known for their antibacterial properties.
Uniqueness
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-17-20-8-4-5-15-23-20)14-11-18-9-12-21(13-10-18)29(27,28)25-16-19-6-2-1-3-7-19/h1-10,12-13,15,25H,11,14,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYAJZVBWBBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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